

A Comparative Meta-Analysis of Glycyrrhizic Acid Preparations in Clinical Research

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This guide provides a comprehensive comparison of various Glycyrrhizic acid (GA) preparations based on meta-analyses of clinical studies. Glycyrrhizic acid, the primary active compound in licorice root, and its derivatives are widely used for their anti-inflammatory, antiviral, and hepatoprotective properties.[1][2] This document synthesizes quantitative data on the efficacy and safety of different formulations, details common experimental protocols, and illustrates key molecular mechanisms to support research and development efforts. The preparations discussed include Diammonium Glycyrrhizinate (DG), Magnesium Isoglycyrrhizinate (MGIG), and Compound Glycyrrhizin (CGI), among others.

Methodology: The Meta-Analysis Workflow

A meta-analysis statistically combines the results of multiple independent clinical trials to derive a more robust estimate of treatment effect.[3][4] This process increases statistical power and helps resolve uncertainties from conflicting individual study results.[3] The typical workflow, from defining the research question to statistical analysis, is outlined below.



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Caption: Generalized workflow for conducting a meta-analysis of clinical trials.

Generalized Experimental Protocol for Clinical Trials

The meta-analyses reviewed primarily included randomized controlled trials (RCTs) evaluating the efficacy of GA preparations for liver injury. While protocols varied, a generalized methodology can be described as follows:

- Study Design: A parallel-group, randomized, controlled clinical trial.
- Participant Selection: Patients diagnosed with a specific condition, such as chronic hepatitis B (CHB), anti-tuberculosis drug-induced liver injury (DILI), or liver injury associated with other diseases like COVID-19.[5][6][7] Key inclusion criteria often involve elevated liver enzyme levels, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
- Intervention and Control:
 - Treatment Group: Receives a standard therapy (e.g., an antiviral like Entecavir for CHB) plus a specific GA preparation (e.g., Magnesium Isoglycyrrhizinate, Diammonium Glycyrrhizinate).[8]
 - Control Group: Receives the same standard therapy plus a placebo or the standard therapy alone.
- Data Collection: Liver function tests (ALT, AST, Total Bilirubin - TBIL) are measured at baseline and at specified follow-up intervals (e.g., 4, 12, and 24 weeks).[6][8] Adverse events are monitored and recorded throughout the study.
- Primary Outcome Measures: The primary efficacy endpoints are typically the normalization rate of liver enzymes (e.g., ALT) and the overall effective rate, defined by a significant reduction in these markers.[6][8]
- Statistical Analysis: Data from both groups are compared using appropriate statistical tests. For meta-analyses, summary statistics like Relative Risk (RR), Mean Difference (MD), or Weighted Mean Difference (WMD) are calculated.[8][9]

Comparative Efficacy of Glycyrrhizic Acid Preparations

The following tables summarize quantitative data from network meta-analyses comparing different GA preparations across various clinical indications.

Table 1: Comparison of GA Preparations for Anti-Tuberculosis Drug-Induced Liver Injury (DILI)

A network meta-analysis of 97 RCTs (10,923 participants) compared the effectiveness of different GA preparations for both preventing and treating DILI.[5]

Application	GA Preparation	Comparator	Metric (Relative Risk - RR)	Interpretation
Prevention	Compound Glycyrrhizin (CGC)	Control	RR: 0.26 - 0.58	Significantly reduced incidence of liver injury.[5]
Diammonium Glycyrrhizin (DGC)	Control	RR: 0.26 - 0.58	Significantly reduced incidence of liver injury.[5]	
Diammonium Glycyrrhizin Enteric-Coated (DGEC)	Control	RR: 0.26 - 0.58	Significantly reduced incidence of liver injury.[5]	
CGC & DGEC	DGC	RR: 0.50 & 0.58	Superior to DGC for prevention.[5]	
Treatment	Magnesium Isoglycyrrhizinate (MGIG)	All other regimens	RR: 1.15 - 1.72	Most effective for treating established DILI. [5]
Diammonium Glycyrrhizin (DGC)	All other regimens	RR: 0.58 - 0.83	Ranked last in treatment efficacy.[5]	

Table 2: Comparison of GA Preparations for Chronic Hepatitis B (CHB) in Combination with Entecavir

This network meta-analysis of 53 RCTs assessed the efficacy of adding GA preparations to Entecavir monotherapy.[8]

Outcome Measure	GA Preparation	Metric (vs. Control)	SUCRA* Ranking	Interpretation
Overall Effective Rate	Magnesium Isoglycyrrhizinate (MgIGI)	RR: 1.16 - 1.24	0.923 (Best)	MgIGI showed the highest probability of being the best treatment for overall response. [8]
Compound Glycyrrhizin Injection (CGI)	RR: 1.16 - 1.24	-	Significantly improved overall response.[8]	
ALT Reduction	Compound Glycyrrhizin Injection (CGI)	MD: -14.65 to -20.41 U/L	0.870 (Best)	CGI was most effective in reducing ALT levels.[8]
AST Reduction	Magnesium Isoglycyrrhizinate (MgIGI)	MD: -17.46 to -24.42 U/L	0.871 (Best)	MgIGI was most effective in reducing AST levels.[8]

*SUCRA (Surface Under the Cumulative Ranking) values represent the probability of a treatment being the best option; a higher value is better.

Table 3: Comparison of Diammonium Glycyrrhizinate (DG) Formulations for Chronic Viral Hepatitis

A meta-analysis of 9 RCTs (687 patients) compared the efficacy of enteric-coated DG capsules against standard DG preparations.[9][10]

Outcome Measure	Formulation Comparison	Metric	Result
ALT Recovery Rate	DG Enteric-Coated vs. Standard DG	Relative Risk (RR)	4.15 (95% CI: 1.55 to 11.15)
ALT Level Decrease	DG Enteric-Coated vs. Standard DG	Weighted Mean Difference (WMD)	-32.75 U/L (95% CI: -46.67 to -18.83)
AST Level Decrease	DG Enteric-Coated vs. Standard DG	Weighted Mean Difference (WMD)	-12.70 U/L (95% CI: -21.13 to -4.27)

Safety and Tolerability

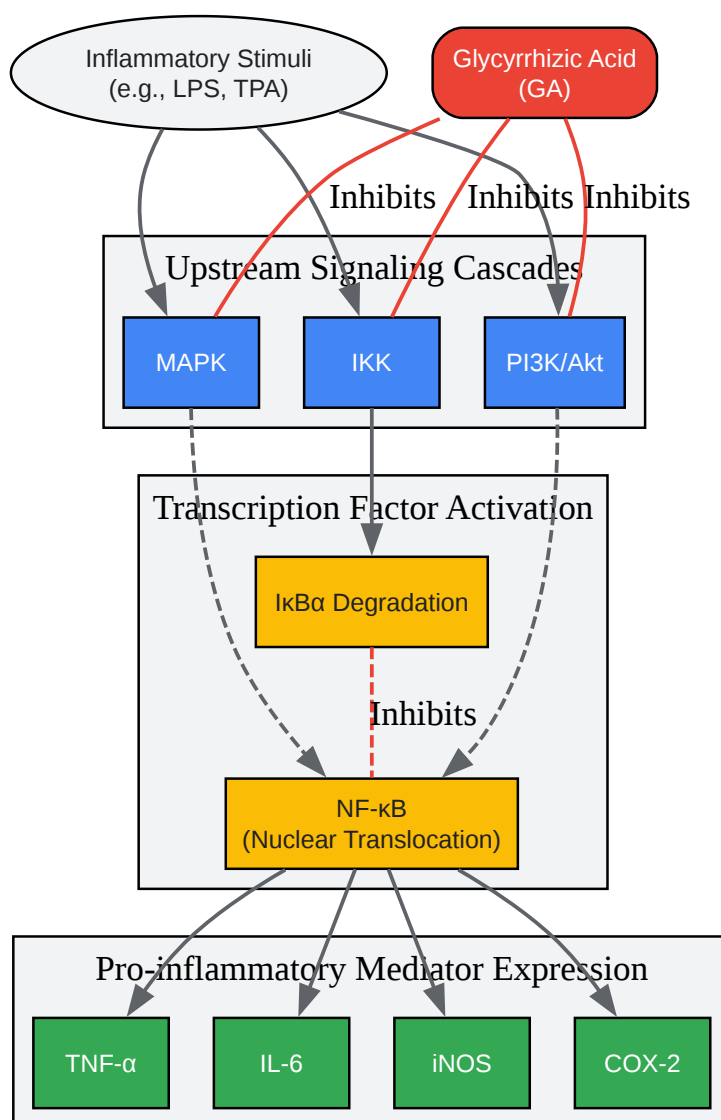
Glycyrrhizic acid preparations are generally considered safe and well-tolerated. A systematic review of studies on COVID-19 patients with liver injury found few and mild adverse reactions. [\[11\]](#)

Preparation Type	Reported Adverse Events	Source
Diammonium Glycyrrhizinate Enteric-Coated Capsules	Mild and tolerable: dry mouth, dizziness, mild gastrointestinal discomfort. [9] [10]	Ling QX, et al. (2014) [9] [10]
Magnesium Isoglycyrrhizinate	Significantly lower incidence of adverse drug reactions (ADRs) compared to Compound Glycyrrhizin. (RR = 0.26)	Yan M, et al. (2023) [12]
Various GAPs in COVID-19 Patients	Nausea, vomiting, diarrhea, and rash were reported but at a lower incidence in the GAP group compared to control. [11]	Liu Y, et al. (2022) [11]

Mechanism of Action: Anti-Inflammatory Signaling Pathways

Glycyrrhizic acid exerts its therapeutic effects, particularly its anti-inflammatory and hepatoprotective actions, by modulating key cellular signaling pathways.[1] It directly binds to and inhibits High-Mobility Group Box 1 (HMGB1), a key inflammatory mediator.[1] This action, along with others, leads to the downregulation of major inflammatory cascades, including Nuclear Factor-kappa B (NF- κ B), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt).[1][2][13]

The inhibition of these pathways suppresses the production of pro-inflammatory cytokines and enzymes such as TNF- α , IL-6, IL-1 β , iNOS, and COX-2.[1][13]



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Caption: Anti-inflammatory mechanism of Glycyrrhizic Acid via pathway inhibition.

Conclusion

Meta-analyses of clinical trials consistently demonstrate the efficacy of Glycyrrhizic acid preparations for treating and preventing liver injury from various causes, including viral hepatitis and drug-induced toxicity.[5][6][8]

Key Comparative Findings:

- **Superior Efficacy:** For treating established liver injury, Magnesium Isoglycyrrhizinate (MGIG) often emerges as the most effective option, particularly in DILI and CHB (for AST reduction). [5][8] Compound Glycyrrhizin Injection (CGI) is also highly effective, especially for reducing ALT levels in CHB.[8]
- **Formulation Matters:** Enteric-coated formulations of Diammonium Glycyrrhizinate show superior efficacy in improving liver function markers compared to standard preparations.[9][10]
- **Safety Profile:** GA preparations are generally well-tolerated with mild adverse effects.[11]

These findings provide a strong evidence base for drug development professionals and researchers. Future high-quality, large-scale randomized controlled trials are still needed to further validate these results and explore the full therapeutic potential of different Glycyrrhizic acid preparations.[5]

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